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Introduction
Indocyanine Green (ICG) is a water-soluble, tricarbocyanine dye that has been approved by

the FDA for various clinical applications for over 60 years.[1] Its unique property of fluorescing

in the near-infrared (NIR) spectrum (peak absorption at 800-810 nm in blood plasma) makes it

an invaluable tool in research and drug development.[2][3] This NIR fluorescence allows for

deep tissue penetration of light and minimizes autofluorescence from biological tissues,

resulting in a high signal-to-noise ratio.[3][4]

Initially used for assessing liver and cardiac function, the applications of ICG have expanded

significantly.[1][5] In the realm of cellular and tissue analysis, ICG is utilized for visualizing

vasculature, assessing tissue perfusion, and identifying tumors.[6][7][8] Notably, ICG has been

observed to accumulate preferentially in tumor tissues, a phenomenon attributed to the

enhanced permeability and retention (EPR) effect and active uptake by cancer cells through

mechanisms like clathrin-mediated endocytosis.[9][10]

These application notes provide detailed protocols for staining cells and tissues with

Indocyanine Green for microscopic analysis, quantitative data for experimental setup, and

diagrams to illustrate key processes.
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The optimal concentration and incubation time for ICG staining can vary depending on the cell

type, tissue, and specific application. The following tables summarize recommended

parameters based on literature for in vitro and in vivo applications.

Table 1: Recommended Parameters for In Vitro Cell Staining with ICG

Cell Type
ICG
Concentration

Incubation
Time

Temperature Notes

Peripheral Blood

Mononuclear

Cells (PBMCs)

6.25 µg/mL 30 minutes
Room

Temperature

Achieved

reproducible

staining with two

washes in PBS.

[10]

Sarcoma Cell

Lines (e.g., HT-

1080, U2OS)

25 µM
30 minutes - 24

hours
37°C

Uptake is

concentration

and time-

dependent.

Longer

incubation up to

24 hours can

increase

intracellular

signal.[9][11]

Human Retinal

Pigment

Epithelium (RPE)

Up to 0.5% (5

mg/mL)
5 - 30 minutes Not Specified

No measurable

reduction in cell

viability at these

concentrations

and times.[12]

Colon Cancer

Cell Lines
Not Specified Not Specified 37°C vs 4°C

ICG uptake is

temperature-

dependent,

suggesting an

active uptake

mechanism.[13]
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Table 2: Recommended Parameters for In Vivo and Ex Vivo Tissue Analysis with ICG

Application Administration
ICG
Dosage/Concentrat
ion

Timing of
Imaging/Analysis

Tumor Imaging (e.g.,

Sarcoma, Colorectal

Cancer)

Intravenous 0.1 - 1 mg/kg

Immediately after

injection and up to 60

minutes post-injection

for real-time imaging.

[14] Pre-operative

administration (up to

28 days) has also

been reported for

tumor detection.[10]

Tissue Perfusion

Assessment
Intravenous 0.02 mg/kg

Real-time imaging

during the procedure.

[15]

Sentinel Lymph Node

Biopsy (Gastric

Cancer)

Submucosal Injection
50 µg/mL (0.5 mL x 4

points)

The day prior to

surgery.[11]

Ureter Localization Intravenous 0.25–0.5 mg/kg
5–10 minutes before

imaging.[16]

Ex Vivo Tissue

Section Imaging

(Sarcoma)

Intravenous injection

prior to resection
Not specified

Sections prepared

from tissue collected

after in vivo ICG

administration.[10]
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Sterile Water for Injection or Dimethyl Sulfoxide (DMSO)

Balanced Salt Solution (BSS) or Phosphate-Buffered Saline (PBS)

Sterile syringes and filters

Protocol:

Reconstitute the ICG powder. For a 2.5 mg/mL stock solution, inject 10 mL of Sterile Water

for Injection into a 25 mg vial of ICG.[1] Alternatively, for a 10 mM stock solution, dissolve the

ICG powder in anhydrous DMSO.[6]

Gently shake or vortex the vial until the ICG is completely dissolved. Inspect for any

precipitation; if present, do not use the solution.[1]

For cell staining, dilute the stock solution to the desired final concentration using cell culture

medium, PBS, or BSS. For example, to achieve a 25 µM working solution from a 10 mM

stock, perform a 1:400 dilution.

Protocol 1: Staining of Adherent Cells in Culture
Materials:

Adherent cells cultured on coverslips or in chamber slides

Complete cell culture medium

ICG staining solution (prepared as above)

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS (for fixation)

Mounting medium with DAPI (optional, for nuclear counterstaining)

Procedure:

Culture adherent cells on sterile coverslips in a petri dish or in chamber slides to the desired

confluency.
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Aspirate the culture medium from the cells.

Add the pre-warmed ICG staining solution (e.g., 25 µM in complete medium) to the cells and

incubate for the desired time (e.g., 30 minutes to 24 hours) at 37°C in a CO2 incubator.[11]

After incubation, aspirate the ICG solution.

Wash the cells once with complete culture medium followed by two washes with PBS to

remove unbound ICG.[11]

Fixation: Add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room

temperature.[11]

Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

Mounting: Carefully remove the coverslips from the dish and mount them onto glass slides

with the cell-side down, using a mounting medium. If using chamber slides, remove the

chamber and add a coverslip with mounting medium.

Image the cells using a fluorescence microscope equipped with appropriate filters for ICG

(Excitation/Emission: ~780/820 nm) and DAPI (if used).

Protocol 2: Staining of Suspension Cells
Materials:

Suspension cells

Cell culture medium or PBS

ICG staining solution

Phosphate-Buffered Saline (PBS)

Centrifuge tubes

4% Paraformaldehyde (PFA) in PBS (for fixation, optional)

Procedure:
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Harvest the suspension cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in the ICG staining solution (e.g., 6.25

µg/mL in PBS).[10]

Incubate for 30 minutes at room temperature.[10]

Centrifuge the cells and aspirate the staining solution.

Wash the cell pellet twice by resuspending in 5 mL of PBS and centrifuging.[10]

After the final wash, resuspend the cells in a small volume of PBS for immediate analysis

(e.g., flow cytometry) or proceed with fixation for microscopy.

For microscopy, resuspend the cells in 4% PFA and incubate for 10 minutes at room

temperature.

Wash the cells three times with PBS.

Resuspend the final cell pellet in a small volume of PBS, apply a drop to a glass slide, and

cover with a coverslip for imaging.

Protocol 3: Staining of Ex Vivo Tissue Sections
Materials:

Frozen or paraffin-embedded tissue sections on slides

Phosphate-Buffered Saline (PBS)

ICG staining solution

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS, optional)

Mounting medium

Procedure:
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For frozen sections: Thaw the slides at room temperature for about 30 minutes. Fix the

sections with 4% PFA for 10 minutes at room temperature, followed by three washes with

PBS.[17]

For paraffin-embedded sections: Deparaffinize the sections by incubating in xylene and

rehydrate through a graded series of ethanol to water.

(Optional) Permeabilization: If targeting intracellular structures, incubate the sections with a

permeabilization buffer for 10-15 minutes at room temperature.[13]

Wash the sections three times with PBS.

Apply the ICG staining solution to the tissue sections and incubate in a humidified chamber

for a specified time (e.g., 30-60 minutes) at room temperature. The optimal time may need to

be determined empirically.

Gently wash the slides three times with PBS to remove excess ICG.

Mount the coverslips using an aqueous mounting medium.

Image the stained tissue sections using a fluorescence microscope with NIR capabilities.

Quantitative Analysis of ICG Fluorescence using
ImageJ/Fiji
Procedure:

Open the fluorescence image in ImageJ/Fiji.

If the image is in color, convert it to an 8-bit grayscale image by navigating to Image > Type >

8-bit.[18]

Use the freehand selection tool to draw a region of interest (ROI) around a stained cell.

Go to Analyze > Set Measurements... and ensure that "Area", "Integrated Density", and

"Mean Gray Value" are selected.[7][15]
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Press "M" (or Analyze > Measure) to record the measurements for the selected cell.

Draw a few ROIs in the background area of the image where there are no cells and measure

their mean gray value to determine the average background fluorescence.

Calculate the Corrected Total Cell Fluorescence (CTCF) using the following formula: CTCF =

Integrated Density - (Area of selected cell × Mean fluorescence of background)[7]

Repeat for multiple cells and across different experimental conditions for statistical analysis.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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